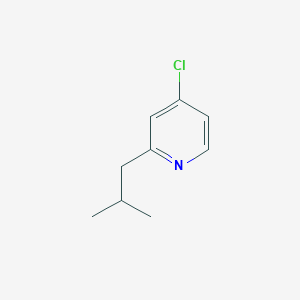

4-Chloro-2-isobutylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-isobutylpyridine is an organic compound belonging to the pyridine family. Pyridines are aromatic heterocycles containing a nitrogen atom in the ring. This compound is characterized by the presence of a chlorine atom at the fourth position and an isobutyl group at the second position of the pyridine ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isobutylpyridine can be achieved through several methods. One common approach involves the chlorination of 2-isobutylpyridine using a chlorinating agent such as phosphorus oxychloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isobutylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Substitution: Formation of 4-amino-2-isobutylpyridine or 4-thio-2-isobutylpyridine.

Oxidation: Formation of this compound-3-carboxylic acid.

Reduction: Formation of 4-chloro-2-isobutylpiperidine.

Scientific Research Applications

4-Chloro-2-isobutylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-isobutylpyridine involves its interaction with specific molecular targets. The chlorine atom and the isobutyl group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-2-methylpyridine: Similar structure but with a methyl group instead of an isobutyl group.

2-Isobutylpyridine: Lacks the chlorine atom at the fourth position.

4-Chloro-2-ethylpyridine: Contains an ethyl group instead of an isobutyl group

Uniqueness

4-Chloro-2-isobutylpyridine is unique due to the presence of both the chlorine atom and the isobutyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Biological Activity

4-Chloro-2-isobutylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and therapeutic applications, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the chlorination of isobutylpyridine derivatives. The structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and an isobutyl group at the 2-position. This specific arrangement is crucial for its biological activity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV. A study highlighted that certain pyridine derivatives can selectively down-modulate the human CD4 protein, which is essential for HIV entry into host cells. This mechanism suggests that this compound may serve as a potential HIV entry inhibitor, contributing to therapeutic strategies against viral infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar pyridine derivatives have shown promising antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain substituted pyrazolopyridines display IC50 values in the low micromolar range against pancreatic and prostate cancer cell lines, indicating a strong potential for further development in cancer therapy .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MIA PaCa-2 | <10 | Induces apoptosis, cell cycle arrest |

| Substituted Pyrazolopyridine | PC-3 | <5 | Inhibits receptor protein kinases |

| Other Pyridine Derivatives | SCOV3 | <15 | Targets oncogenic signal pathways |

The biological activity of this compound appears to be linked to its ability to interact with specific cellular targets. For example, it may inhibit key signaling pathways involved in cancer proliferation and survival. The down-modulation of CD4 by similar compounds suggests a mechanism where the compound interferes with protein translocation processes critical for viral entry and cellular signaling .

Case Study 1: HIV Entry Inhibition

In a controlled study, researchers evaluated the efficacy of various pyridine derivatives, including this compound, in inhibiting HIV entry into T cells. Results showed that these compounds effectively reduced CD4 expression on T cells, thereby decreasing susceptibility to HIV infection.

Case Study 2: Antiproliferative Effects on Cancer Cells

A series of experiments assessed the antiproliferative effects of this compound on prostate cancer cell lines (PC-3). The compound was found to significantly induce cell cycle arrest at the G0/G1 phase and promote apoptosis, highlighting its potential as an anticancer agent.

Properties

Molecular Formula |

C9H12ClN |

|---|---|

Molecular Weight |

169.65 g/mol |

IUPAC Name |

4-chloro-2-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12ClN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

HKHDYEPRYRYBJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.